molecular formula C10H9NO3 B2711229 (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 934765-83-0

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2711229
CAS No.: 934765-83-0
M. Wt: 191.186
InChI Key: RYSYQAKPMLRTDL-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(Hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is a derivative of the indenone scaffold, characterized by a hydroxyimino (N-OH) group at the 2-position and a methoxy (-OCH₃) substituent at the 5-position of the indenone ring. The Z-configuration of the hydroxyimino group is critical for its stereoelectronic properties. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. The parent compound, 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one (CAS 15028-10-1), lacks the 5-methoxy group and serves as a foundational structure for derivatives .

Properties

IUPAC Name

(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSYQAKPMLRTDL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=N\O)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyimino group undergoes oxidation to form nitroso or nitro derivatives, depending on reaction conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) under catalytic conditions .

  • Products :

    • Nitroso intermediate (unstable, further oxidizes to nitro derivative).

    • 5-Methoxy-1-nitroindan-1-one (final product under strong oxidative conditions).

Mechanism :

  • Initial deprotonation of the hydroxyimino group.

  • Two-electron oxidation to generate a nitroso group.

  • Further oxidation to nitro derivatives via radical intermediates.

Reduction Reactions

The oxime group is reduced to an amine, enabling access to aminoindanone derivatives:

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in ethanol (mild reduction).

    • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) (vigorous reduction) .

  • Products :

    • (2Z)-2-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one (primary amine) .

Mechanism :

  • Hydride attack at the electrophilic carbon of the C=N bond.

  • Protonation of the nitrogen to yield the amine .

Substitution Reactions

The methoxy group undergoes nucleophilic aromatic substitution (NAS) under acidic or basic conditions:

  • Reagents/Conditions :

    • Hydrobromic acid (HBr) in acetic acid (demethylation) .

    • Thiols or amines under transition-metal catalysis .

  • Products :

    • 5-Hydroxyindan-1-one oxime (demethylation product) .

    • Thioether or amino-substituted derivatives .

Example :

\text{(2Z)-2-(Hydroxyimino)-5-methoxyindan-1-one} \xrightarrow{\text{HBr/AcOH}} \text{(2Z)-2-(Hydroxyimino)-5-hydroxyindan-1-one} $$[7]. --- ### 4. [Cyclization and Ring-Opening Reactions ](pplx://action/followup) The compound participates in cycloaddition and retro-cyclization processes: - **[Reagents/Conditions](pplx://action/followup)**: - Dichloroimidazolidinediones (DCIDs) in acetonitrile (activates oxime for C–C cleavage)[6]. - Palladium catalysts for carbonylative cyclization[7]. - **[Products](pplx://action/followup)**: - Cyanoformamides via C–C bond cleavage (e.g., 5-methoxy-2-cyanoindan-1-one)[6]. - Fused bicyclic structures via [2+2] cycloaddition[7]. **[Mechanistic Pathway](pplx://action/followup)**: 1. DCID-mediated activation of the oxime group. 2. Cleavage of the C–C bond adjacent to the oxime, releasing cyanide. 3. Trapping of intermediates to form cyanoformamides[6]. --- ### 5. [Metal Complexation ](pplx://action/followup) The hydroxyimino group acts as a bidentate ligand for transition metals: - **[Reagents/Conditions](pplx://action/followup)**: - Fe³⁺, Cu²⁺, or Zn²⁺ salts in aqueous or alcoholic solutions[1][8]. - **[Products](pplx://action/followup)**: - Octahedral or square-planar complexes (e.g., [Fe(L)₃]³⁺, where L = deprotonated oxime)[1]. **[Applications](pplx://action/followup)**: - Enhanced catalytic activity in oxidation reactions. - Potential use in metallopharmaceuticals[1][8]. --- ### 6. [Condensation Reactions ](pplx://action/followup) The oxime group condenses with carbonyl compounds to form hydrazones: - **[Reagents/Conditions](pplx://action/followup)**: - Aldehydes or ketones in ethanol with acid catalysis[1][5]. - **[Products](pplx://action/followup)**: - Hydrazone derivatives (e.g., 5-methoxyindan-1-one hydrazone)[5]. **[Example](pplx://action/followup)**:

\text{(2Z)-2-(Hydroxyimino)-5-methoxyindan-1-one} + \text{RCHO} \rightarrow \text{RCH=N-N=C(Indanone)}

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one exhibits antimicrobial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria using the Diameter of Inhibition Zone (DIZ) assay. Compounds derived from this structure demonstrated significant activity, with some showing inhibition zones exceeding 20 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Research suggests that derivatives of the 2,3-dihydro-1H-indene framework can ameliorate symptoms associated with cerebral hypoxia and other neurological disorders. These compounds have shown potential in improving cognitive functions and reducing inflammation in neural tissues .

Antioxidant Properties

The antioxidant capacity of this compound has been noted in various studies. It may serve as a protective agent against oxidative stress in biological systems, which is crucial for preventing cellular damage and aging-related diseases .

Anti-inflammatory Agents

The compound has been explored for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Cardiovascular Health

Research suggests that derivatives of this compound may have hypotensive effects, potentially beneficial for managing hypertension and related cardiovascular conditions. The mechanisms involve vasodilation and improved blood flow, attributed to the modulation of nitric oxide pathways .

Synthesis of Functional Materials

This compound is being utilized in the synthesis of advanced materials with specific functional properties. Its unique structure allows for incorporation into polymers and composites that exhibit enhanced thermal stability and mechanical strength .

Drug Delivery Systems

The compound's chemical stability and biocompatibility make it a suitable candidate for drug delivery applications. It can be engineered into nanoparticles or liposomes to improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Focus Findings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial activity against S. aureus with DIZ values up to 22 mm .
Patent US4788130ANeuroprotective EffectsHighlighted potential in treating hypoxic conditions and improving cognitive functions .
MDPI Study (2018)Antioxidant PropertiesIdentified strong antioxidant activity, suggesting utility in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxyimino-Substituted Indenones
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one (Parent) None (R = H) C₉H₇NO₂ 161.16 NMR (DMSO-d₆): δ 12.41 (s, 1H, OH), 7.18 (s, 2H)
(2Z)-5-Methoxy derivative 5-OCH₃ C₁₀H₉NO₃ 191.19 Synthetic yield: ~89% (similar to dimethoxy analog)
5,6-Dimethoxy derivative (102) 5-OCH₃, 6-OCH₃ C₁₁H₁₁NO₄ 222.22 $^1$H NMR (DMSO-d₆): δ 3.82–3.90 (s, 6H, OCH₃), HRMS: m/z 222.0766 [M+H]⁺

Key Observations :

  • The 5,6-dimethoxy analog (102) shows increased molecular weight and altered NMR shifts due to additional methoxy groups, with a synthetic yield of 89% via nitrite-mediated oximation .
Benzylidene-Substituted Indenones

These compounds feature a benzylidene group (Ar-CH=) at the 2-position instead of hydroxyimino.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
5-Methoxy-2-(4-nitrobenzylidene)-indenone (9b) 4-NO₂ on benzylidene C₁₇H₁₂NO₄ 294.29 Yield: 88.9%, mustard-yellow powder
Z-1e (Benzylidene with butyl-methylamino) 4-(Butyl(methyl)amino) C₂₃H₂₆N₂O₂ 362.47 $^1$H NMR: δ 7.2–7.8 (aromatic), 3.2–3.5 (N-CH₂)
E-1f (Benzylidene with diisopropylamino) 4-(Diisopropylamino) C₂₄H₃₀N₂O₂ 390.51 MS(ESI): m/z 398.2 [M+H]⁺, Z-isomer after UV-B irradiation

Key Observations :

  • Benzylidene derivatives exhibit E/Z isomerism, with Z-isomers often stabilized by intramolecular hydrogen bonding .
  • The 4-nitrobenzylidene derivative (9b) shows high synthetic yield (88.9%) and distinct coloration, suggesting strong π-π interactions .
Aryl-Substituted Indenones
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
(2E)-2-(4-Methoxybenzylidene)-indenone 4-OCH₃ on benzylidene C₁₇H₁₄O₂ 250.29 Crystallographic Planar indenone ring (r.m.s. deviation = 0.041 Å)
(2E)-2-(Benzodioxolylmethylidene)-indenone Benzodioxole group C₁₇H₁₂O₃ 264.28 X-ray: Dihedral angle = 12.3° between rings

Key Observations :

  • Methoxybenzylidene derivatives adopt an E-configuration, with crystallographic data confirming planar geometry .
  • Benzodioxole-substituted indenones exhibit slight ring twisting, influencing photophysical properties .

Biological Activity

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound characterized by its unique structural features, including a hydroxyimino group and a methoxy group attached to an indene backbone. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of 191.183 g/mol. Its physical properties include:

  • Density: 1.35 g/cm³
  • Boiling Point: 406.3 °C at 760 mmHg
  • CAS Number: 7235-36-1

These properties are essential for understanding the compound's behavior in biological systems and its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyimino group can form hydrogen bonds with biological macromolecules, potentially modulating their activity. This compound may influence various pathways by interacting with enzymes and receptors, leading to significant biological effects such as:

  • Antimicrobial Activity: Potential inhibition of bacterial growth.
  • Anticancer Activity: Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with hydroxy and methoxy groups have shown significant antibacterial activity against Gram-positive bacteria like Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) for these compounds was reported at 8 μM.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer): The compound exhibited selective antiproliferative activity with an IC₅₀ value ranging from 1.2 to 4.4 μM across different derivatives.
CompoundCell LineIC₅₀ (μM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK2935.3

This table summarizes the efficacy of related compounds in inhibiting cell proliferation.

Study on Antiproliferative Effects

A study explored the effects of this compound on human cancer cell lines derived from lung carcinoma (H460), colorectal carcinoma (HCT116), and breast cancer (MCF7). The results indicated that compounds with similar structural features significantly inhibited cell growth at low micromolar concentrations, suggesting a promising avenue for cancer therapy development .

Study on Antioxidative Properties

Another research effort highlighted the antioxidative capacity of derivatives containing hydroxyl and methoxy groups. These compounds exhibited enhanced antioxidative activity compared to standard antioxidants like BHT, indicating their potential role in mitigating oxidative stress in cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one, and what are the critical optimization steps?

The compound is synthesized via acid-catalyzed aldol condensation of 5-methoxy-2,3-dihydro-1H-inden-1-one with appropriate aldehydes, followed by oxime formation using hydroxylamine derivatives. Key steps include:

  • Aldol condensation : Acid catalysts (e.g., HCl or p-toluenesulfonic acid) promote the reaction between the indanone core and aldehydes, with yields influenced by solvent choice (e.g., ethanol at 80°C) and catalyst loading (e.g., 20 mol% p-TSA optimized for 69% yield) .
  • Oxime formation : Hydroxyimino groups are introduced via reactions with nitrite reagents (e.g., n-butyl nitrite in methanol under acidic conditions), requiring careful pH control to avoid side products .
  • Purification : Recrystallization from solvents like ethyl acetate or methanol ensures high purity, validated by HPLC (>95%) and NMR .

Q. How is the stereochemical configuration (Z/E) of the hydroxyimino group confirmed experimentally?

1H NMR spectroscopy is critical for distinguishing Z/E isomers. For example:

  • In Z-isomers, the hydroxyimino proton exhibits a downfield shift (δ ~12.4 ppm in DMSO-d6) due to intramolecular hydrogen bonding, while E-isomers show broader or absent signals .
  • Coupling constants and NOESY correlations further resolve spatial arrangements, particularly in crowded aromatic regions .

Q. What spectroscopic and chromatographic techniques are used to validate structural purity?

  • 1H/13C NMR : Assigns aromatic protons (e.g., methoxy groups at δ 3.82–3.93 ppm) and confirms regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 222.0762) .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and resolve diastereomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO energy gaps : Predicts charge-transfer behavior and electrophilicity (e.g., global electrophilicity index >1.5 eV indicates high reactivity) .
  • Molecular electrostatic potential (MEP) maps : Identifies nucleophilic/electrophilic sites, such as the hydroxyimino group’s electron-deficient nitrogen .
  • Mulliken charges : Quantifies electron distribution, aiding in understanding interactions with biological targets (e.g., acetylcholinesterase) .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., alkylamino groups on benzylidene moieties) identifies critical pharmacophores. For example, dimethylamino derivatives show enhanced dual AChE/MAO-B inhibition compared to dipropyl analogs .
  • Docking simulations : Molecular docking into enzyme active sites (e.g., acetylcholinesterase) rationalizes potency differences by analyzing steric clashes and hydrogen-bond networks .

Q. How do reaction conditions influence regioselectivity in the synthesis of substituted indenone derivatives?

  • Catalyst effects : Rhodium-catalyzed cyclocarbonylation of alkynes produces 5-substituted indenones with high regioselectivity (>90%), except for methoxy groups, which may require orthogonal protection .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor aldol adduct formation, while nonpolar solvents (e.g., toluene) reduce byproduct formation .

Q. What experimental approaches optimize the compound’s photostability for photoswitch applications?

  • UV-Vis spectroscopy : Monitors Z→E isomerization kinetics under controlled light (e.g., 365 nm irradiation) to determine half-lives and quantum yields .
  • Accelerated aging studies : Thermal stability assays (e.g., 40°C for 72 hours) assess degradation pathways, guiding formulation with stabilizers (e.g., antioxidants) .

Tables of Key Data

Q. Table 1: Optimized Reaction Conditions for Aldol Condensation

ParameterOptimal ValueImpact on YieldReference
Catalyst (p-TSA)20 mol%↑ 69%
SolventEthanol↑ Selectivity
Temperature80°C↑ Conversion

Q. Table 2: Antimicrobial Activity of Analogous Compounds

Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
E. coli12.5A. niger25
B. subtilis6.25C. albicans50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.